Ofloxacin Hydrochloride
Overview
Description
Ofloxacin Hydrochloride is a synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a versatile agent in the medical field. This compound is particularly useful in treating infections of the respiratory tract, urinary tract, skin, and soft tissues .
Mechanism of Action
Target of Action
Ofloxacin Hydrochloride primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the excessive supercoiling of DNA during replication or transcription, thereby halting DNA replication . This interaction results in the inhibition of normal cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the normal supercoiling and unwinding of DNA, which is a critical step in DNA replication . This disruption leads to the cessation of bacterial cell division and growth .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is characterized by almost complete bioavailability (95 to 100%), with peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . The average half-life is 5 to 8 hours . This compound’s elimination is highly dependent on renal clearance, which may lead to more frequent dosage adjustments in patients with impaired renal function .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial cell division and growth . By preventing the normal supercoiling of DNA, this compound disrupts DNA replication, leading to the cessation of bacterial cell division . This results in the effective treatment of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the performance of this compound . The electrical signal of this compound decreases more quickly in an alkaline than in an acidic environment . This is due to the differences between coulomb electrostatic and hydrogen bonding forces . These findings provide a better foundation for the rapid identification of the optimal pH environment for the electrical analysis of contaminants like antibiotics in an aquatic environment .
Biochemical Analysis
Biochemical Properties
Ofloxacin Hydrochloride acts on DNA gyrase and toposiomerase IV, enzymes which prevent the excessive supercoiling of DNA during replication or transcription . By inhibiting their function, this compound thereby inhibits normal cell division .
Cellular Effects
This compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It is bactericidal and its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase .
Molecular Mechanism
The mechanism of action of this compound involves inhibition of bacterial DNA gyrase . It prevents the excessive supercoiling of DNA during replication or transcription, thereby inhibiting normal cell division .
Temporal Effects in Laboratory Settings
It is known that this compound is mainly eliminated by renal excretion, where between 65% and 80% of an administered oral dose of this compound is excreted unchanged via urine within 48 hours of dosing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication
Transport and Distribution
It is known that penetration into body tissues and fluids is highly efficient .
Subcellular Localization
It is known that this compound acts on DNA gyrase and toposiomerase IV, enzymes which prevent the excessive supercoiling of DNA during replication or transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ofloxacin Hydrochloride involves several key steps:
Formation of the Quinolone Core: The process begins with the formation of the quinolone core structure. This is typically achieved through a cyclization reaction involving an aromatic amine and a carboxylic acid derivative.
Fluorination: The introduction of a fluorine atom at the 8-position of the quinolone ring is a crucial step. This is usually done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Piperazine Substitution: The piperazine ring is introduced at the 7-position of the quinolone core. This step often involves nucleophilic substitution reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base of Ofloxacin with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ofloxacin Hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidative metabolites.
Reduction: Reduction reactions can modify the quinolone core, although these are less common.
Substitution: Nucleophilic substitution reactions are significant, especially in the modification of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Ofloxacin, which may have different pharmacological properties and applications .
Scientific Research Applications
Ofloxacin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of fluoroquinolone antibiotics and their interactions with bacterial enzymes.
Biology: Researchers use it to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: It is extensively studied for its efficacy in treating various bacterial infections and its pharmacokinetics and pharmacodynamics.
Industry: This compound is used in the development of new antibacterial agents and in quality control processes for pharmaceutical manufacturing
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: A stereoisomer of Ofloxacin with similar antibacterial properties but often more potent.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ofloxacin Hydrochloride is unique due to its balanced activity against both Gram-positive and Gram-negative bacteria, making it a versatile option for treating a wide range of infections. Its pharmacokinetic profile also allows for effective oral and intravenous administration .
Properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOOISJXWZMLBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82419-36-1 (Parent) | |
Record name | Ofloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70922609 | |
Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118120-51-7 | |
Record name | Ofloxacin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118120-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ofloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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